(10E,12Z)-9-氢过氧化十八碳-10,12-二烯酸

描述

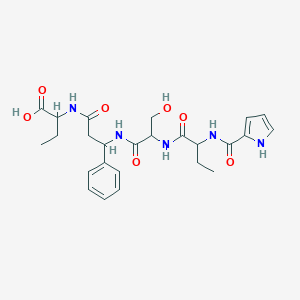

(±)9-HpODE is a racemic mixture of the fatty acid hydroperoxide product (9(S)-HpODE) formed from lipoxygenase action on linoleic acid. It shows antimicrobial activity against various fungal and bacterial pathogens and thus may play a role in plant defense. In mammalian species, monocyte-induced oxidization of LDL generates significant amounts of esterified 9-HpODE, which is rapidly reduced to 9-HODE.

9(S)-Hpode belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. 9(S)-Hpode is considered to be a practically insoluble (in water) and relatively neutral molecule. 9(S)-Hpode has been detected in multiple biofluids, such as blood and urine. Within the cell, 9(S)-hpode is primarily located in the membrane (predicted from logP) and cytoplasm.

科学研究应用

过氧化物酶体增殖物激活受体α在肝细胞中的激活

该化合物,也称为9-氧代-10(E),12(Z),15(Z)-十八碳三烯酸(9-氧代-OTA),是α-亚麻酸(ALA)的衍生物,存在于番茄提取物中 . 研究表明,它可以激活过氧化物酶体增殖物激活受体(PPAR)α,PPARα主要在肝脏中表达,在脂质代谢调节中起着重要作用 . 这种激活增强了脂肪酸氧化并减少了脂肪储存,使PPARα激动剂在治疗血脂异常方面发挥作用 .

抑制脂肪积累

该化合物,也称为9-羟基-10E,12Z-十八碳二烯酸(9-HODE),已从缬草中分离出来,并被证明可以抑制脂肪积累 . 该特性可应用于抗肥胖药物的开发 .

诱导细胞死亡

9-氧代-(10E,12E)-十八碳三烯酸,该化合物的另一个名称,已被证明可以诱导细胞死亡 . 用该化合物处理后,在细胞中观察到DNA片段化、细胞膜外表面磷脂酰丝氨酸暴露以及caspase-3/7活性增加 .

未来方向

The role of lipid metabolism in aging, lifespan regulation, and age-related disease has been an emerging area of research . Oxidized α-linolenic acid generates oxylipins, and the oxylipin 9S‐hydroperoxy‐10E,12Z,15Z‐octadecatrienoic acid further increases longevity in α-linolenic acid‐treated worms . This suggests that “(10E,12Z)-9-Hydroperoxyoctadeca-10,12-dienoic acid” and similar compounds may have potential applications in aging and lifespan research.

作用机制

Target of Action

The primary target of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, also known as R9G4SN7TYX, is the Putative aminooxidase in Propionibacterium acnes . This enzyme plays a crucial role in the metabolism of certain amino acids.

Mode of Action

It is known that the compound interacts with the putative aminooxidase, potentially altering its function

Biochemical Pathways

It is known that the compound is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid . Linoleic acid is involved in various biological processes, including inflammation and cell signaling. The alteration of these processes by R9G4SN7TYX could have downstream effects on various cellular functions.

Pharmacokinetics

It is known that the compound is a small molecule , which suggests it may be readily absorbed and distributed in the body

Result of Action

R9G4SN7TYX has been found to exhibit cytotoxic activity against human ovarian cancer cells . It induces apoptosis in these cells through the loss of mitochondrial membrane potential and the increase in caspase-3/7 activities . This suggests that the compound’s action results in programmed cell death, which could have therapeutic implications in the treatment of certain cancers.

Action Environment

It is known that the compound is isolated from the calyx of eggplants , suggesting that its production and stability may be influenced by the growth conditions of this plant

生化分析

Biochemical Properties

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid participates in various physiological processes such as cell signaling, cell proliferation, and cell apoptosis . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in these processes .

Cellular Effects

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid and its effects on activity or function are important aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

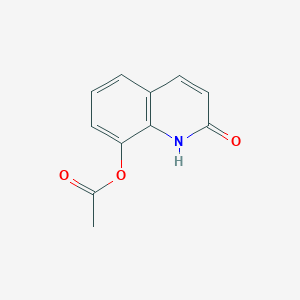

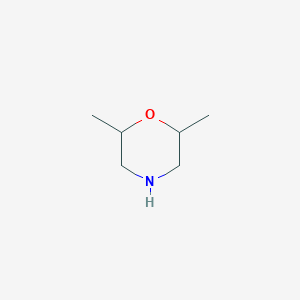

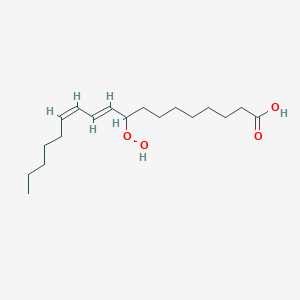

IUPAC Name |

(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNZIWGNMQSBM-ZJHFMPGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347925 | |

| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9(S)-HPODE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5502-91-0 | |

| Record name | Linoleic acid 9-hydroperoxide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9G4SN7TYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。